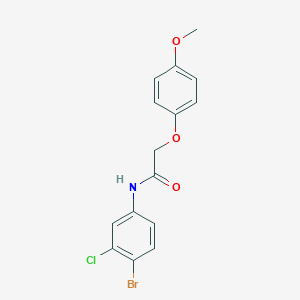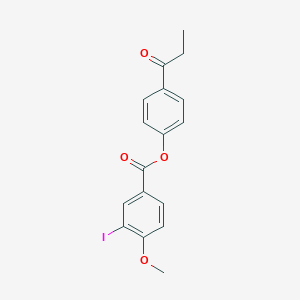
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that features a combination of halogenated phenoxy and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Ether Formation: The halogenated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The phenoxy ether and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyrazole moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Has a propanone instead of an ethanone group.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Has a butanone instead of an ethanone group.
Uniqueness
The presence of both bromo and chloro substituents on the phenoxy ring, combined with the dimethyl-substituted pyrazole ring, gives 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether unique chemical properties
特性
分子式 |
C13H12BrClN2O2 |
|---|---|
分子量 |
343.6 g/mol |
IUPAC名 |
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 |
InChIキー |
QTYRVJYFQCFYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
正規SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320425.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320426.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320427.png)
![2-(4-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320432.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320433.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B320436.png)

![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)




